molecular formula C19H18F3N7O B2967257 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide CAS No. 1797889-76-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2967257
CAS No.: 1797889-76-9
M. Wt: 417.396
InChI Key: PKJVTLOQMWBCBA-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
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Scientific Research Applications

Discovery and Optimization of Inhibitors

The compound is part of research efforts focused on discovering and optimizing inhibitors for various biological targets. For example, the identification of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a crucial enzyme in the metabolism of fatty acids, indicates the chemical's relevance in developing tools for in vivo investigation of disease models. The optimization process involved modifying the triazine heterocycle, emphasizing its essential role in achieving high potency and selectivity, and tweaking phenyl group substitution to improve pharmacokinetic profiles (R. Thalji et al., 2013).

Synthesis of Novel Heterocycles

Research on synthesizing new heterocyclic compounds, such as tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides , demonstrates the compound's utility in expanding the chemical space of potential therapeutic agents. These synthetic routes offer a means to explore diverse chemical structures for various pharmacological activities, with yields ranging from 36–52% (V. Dotsenko et al., 2012).

Antimicrobial Agent Development

The creation of 1,4-disubstituted 1,2,3-triazole derivatives underscores the chemical's potential in developing antimicrobial agents. These novel compounds, characterized by 1 H NMR, 13 C NMR, and mass spectral analysis, showed moderate to good activities against tested Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential in addressing antibiotic resistance challenges (Rahul P. Jadhav et al., 2017).

Antineoplastic Agent Metabolism

The metabolism of Flumatinib , an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients involves complex biotransformations, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Understanding the metabolic pathways of such compounds in humans is critical for optimizing therapeutic efficacy and minimizing side effects (Aishen Gong et al., 2010).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activities, showcasing the compound's versatility in drug discovery efforts (E. M. Flefel et al., 2018).

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O/c20-19(21,22)14-3-1-2-4-15(14)25-18(30)13-7-9-28(10-8-13)16-5-6-17(27-26-16)29-12-23-11-24-29/h1-6,11-13H,7-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVTLOQMWBCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.